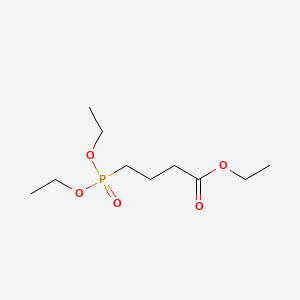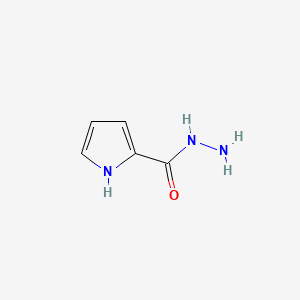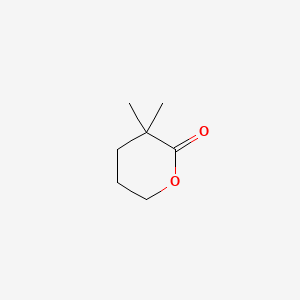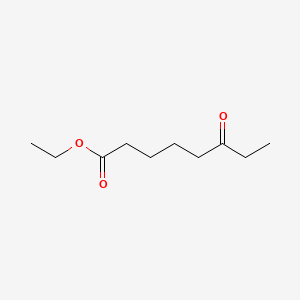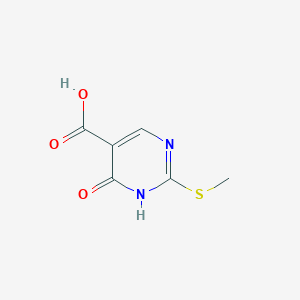
Acide 4-hydroxy-2-(méthylthio)pyrimidine-5-carboxylique
Vue d'ensemble
Description
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6N2O3S. It is a pyrimidine derivative characterized by the presence of a hydroxy group at the 4-position, a methylthio group at the 2-position, and a carboxylic acid group at the 5-position.
Applications De Recherche Scientifique
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Industry: It may be used in the development of new materials with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid typically involves the annulation of amidines with saturated ketones under copper catalysis. One reported method uses 4-Hydroxy-TEMPO-mediated [3 + 3] annulation . The reaction conditions often include the use of a copper catalyst and specific reaction temperatures to ensure the formation of the desired pyrimidine derivative.
Industrial Production Methods: While specific industrial production methods for 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may yield an alcohol.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- 2-Methylthio-4-pyrimidinol
- 4-Oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
Uniqueness: 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is unique due to the specific combination of functional groups that confer distinct chemical properties. The presence of both hydroxy and carboxylic acid groups allows for versatile chemical reactivity, while the methylthio group adds a sulfur-containing moiety that can influence the compound’s biological activity.
Propriétés
IUPAC Name |
2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-12-6-7-2-3(5(10)11)4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAJQWKFKCJUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304363 | |
| Record name | 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397308-78-0 | |
| Record name | 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)
![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)





